9-Butyl-6-octylsulfanylpurine
Description
9-Butyl-6-octylsulfanylpurine is a purine derivative characterized by a butyl group at the N9 position and an octylsulfanyl chain at the C6 position of the purine core. The octylsulfanyl group likely enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The butyl chain at N9 may influence steric interactions and metabolic stability compared to smaller or bulkier substituents .
Properties
CAS No. |
15923-50-9 |
|---|---|
Molecular Formula |
C17H28N4S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
9-butyl-6-octylsulfanylpurine |
InChI |
InChI=1S/C17H28N4S/c1-3-5-7-8-9-10-12-22-17-15-16(18-13-19-17)21(14-20-15)11-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
NVPJDDPNMWHPHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Canonical SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Other CAS No. |
15923-50-9 |
Synonyms |
9-butyl-6-octylsulfanyl-purine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 9-Butyl-6-octylsulfanylpurine with analogous purine derivatives:
Key Observations:
- Electron Effects : Electron-withdrawing groups (e.g., nitro, chloro in ) increase reactivity toward nucleophilic targets, whereas alkyl/aryl groups (e.g., benzyl in ) favor hydrophobic interactions.
- Conformational Flexibility : Longer alkyl chains (butyl, octyl) allow greater rotational freedom compared to rigid aromatic (benzyl) or fluorinated substituents .
Molecular Interactions
- Hydrogen Bonding : Benzylsulfanyl derivatives form intermolecular hydrogen bonds (N–H⋯S, C–H⋯O) , whereas nitro groups participate in C–H⋯O/N interactions . The octylsulfanyl chain may engage in weaker hydrophobic interactions.
- π-π Stacking : Aromatic substituents (e.g., benzyl in ) enable π-π stacking (centroid distances ~3.9 Å), which could enhance binding to aromatic residues in biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
